molecular formula C10H13NO2 B8602329 3-(cyclobutyloxy)-2-Pyridinemethanol

3-(cyclobutyloxy)-2-Pyridinemethanol

Cat. No.: B8602329
M. Wt: 179.22 g/mol
InChI Key: VZCDLPZCAXGDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclobutyloxy)-2-Pyridinemethanol is a substituted pyridinemethanol derivative featuring a cyclobutyloxy group (-O-cyclobutyl) at the 3-position of the pyridine ring and a hydroxymethyl group (-CH2OH) at the 2-position. The cyclobutyloxy group introduces steric bulk and moderate lipophilicity, which may influence solubility, coordination chemistry, and biological activity compared to other substituents .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(3-cyclobutyloxypyridin-2-yl)methanol

InChI

InChI=1S/C10H13NO2/c12-7-9-10(5-2-6-11-9)13-8-3-1-4-8/h2,5-6,8,12H,1,3-4,7H2

InChI Key

VZCDLPZCAXGDMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(N=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclobutyloxy)-2-Pyridinemethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinemethanol with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(cyclobutyloxy)-2-Pyridinemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include various alcohols and amines.

    Substitution: Products depend on the nucleophile used and can include ethers, esters, and other substituted derivatives.

Scientific Research Applications

3-(cyclobutyloxy)-2-Pyridinemethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 3-(cyclobutyloxy)-2-Pyridinemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 3-(cyclobutyloxy)-2-pyridinemethanol with structurally related 2-pyridinemethanol derivatives, focusing on substituent effects, molecular properties, and functional behaviors.

Substituent Position and Type

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Hydroxy-2-Pyridinemethanol -OH (5), -CH2OH (2) C6H7NO2 125.13 Pharmacological activity; TPSA: 53.4 Ų; logP: -0.40
3-Amino-2-Pyridinemethanol -NH2 (3), -CH2OH (2) C6H8N2O 124.14 Chelating agent; synthetic intermediate for coordination complexes
3-Bromo-2-Pyridinemethanol -Br (3), -CH2OH (2) C6H6BrNO 188.02 Halogenated analog; potential Suzuki coupling substrate
3-Methyl-4-(Trifluoroethoxy)-2-Pyridinemethanol -CH3 (3), -OCH2CF3 (4), -CH2OH (2) C9H10F3NO2 221.18 Enhanced lipophilicity (logP ~1.2*); fluorinated groups improve metabolic stability
This compound (Hypothetical) -O-cyclobutyl (3), -CH2OH (2) C10H13NO2 191.22* Predicted higher logP (~1.5*) due to cyclobutyl; steric hindrance may reduce coordination flexibility

*Estimated values based on substituent contributions.

Physicochemical Properties

  • Lipophilicity (logP): Hydroxyl (-OH) and amino (-NH2) substituents decrease logP (e.g., -0.40 for 5-hydroxy-2-pyridinemethanol) . Halogens (e.g., -Br) and alkyl/alkoxy groups (e.g., -OCH2CF3) increase logP, enhancing membrane permeability . Cyclobutyloxy is moderately lipophilic, likely raising logP compared to hydroxyl analogs.
  • Hydrogen Bonding: Hydroxymethyl (-CH2OH) and hydroxyl (-OH) groups increase hydrogen-bond donor/acceptor capacity (e.g., 5-hydroxy-2-pyridinemethanol: 2 H-bond donors, 3 acceptors) . Cyclobutyloxy lacks H-bond donors, reducing polarity compared to hydroxylated analogs.

Coordination Chemistry

2-Pyridinemethanol derivatives often act as ligands in metal complexes. For example:

  • Copper(II) Complexes: 2-Pyridinemethanol forms stable complexes with Cu(II), as seen in [Cu(2-pyridinemethanolate)(2-pyridinemethanol)]PF6, where the hydroxymethyl group participates in coordination .
  • Steric Effects: The bulky cyclobutyloxy group in this compound may sterically hinder metal binding compared to smaller substituents (e.g., -NH2 or -OH) .

Data Tables

Table 1: Molecular Properties of Selected 2-Pyridinemethanol Derivatives

Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors TPSA (Ų)
5-Hydroxy-2-Pyridinemethanol 125.13 -0.40 2 3 53.4
3-Amino-2-Pyridinemethanol 124.14 0.28* 2 3 60.1*
3-Bromo-2-Pyridinemethanol 188.02 1.2* 1 2 40.5*
3-Methyl-4-(Trifluoroethoxy)-2-Pyridinemethanol 221.18 1.5* 1 3 50.2*

*Estimated values based on substituent contributions.

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